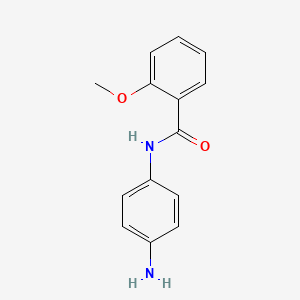![molecular formula C9H13NO B1313040 3-[(Ethylamino)methyl]phenol CAS No. 91239-98-4](/img/structure/B1313040.png)
3-[(Ethylamino)methyl]phenol
Übersicht
Beschreibung
“3-[(Ethylamino)methyl]phenol” is a phenolic compound with an aminoethyl substituent attached to the aromatic ring. It is a very viscous deep orange liquid .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H13NO . The InChI (IUPAC International Chemical Identifier) is InChI=1S/C9H13NO/c1-2-10-7-8-4-3-5-9(11)6-8/h3-6,10-11H,2,7H2,1H3 . The Canonical SMILES (Simplified Molecular Input Line Entry System) is CCNCC1=CC(=CC=C1)O .
Chemical Reactions Analysis
Phenols, including “this compound”, are known to undergo various chemical reactions. They are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 151.21 g/mol . The XLogP3, which is a measure of the compound’s lipophilicity, is 1.1 . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 151.099714038 g/mol . The topological polar surface area of the compound is 32.3 Ų .
Wissenschaftliche Forschungsanwendungen
Synthese von Rhodol-Derivaten
3-[(Ethylamino)methyl]phenol: wird bei der Synthese von Rhodol-Derivaten eingesetzt . Rhodol ist ein fluoreszierender Farbstoff, der in der biologischen Färbung und als Reagenz in der analytischen Chemie Anwendung findet. Die Verbindung unterliegt einer Kondensationsreaktion mit 2-(2,4-Dihydroxybenzoyl)benzoesäure unter Bildung von Rhodol, das für die fluoreszierende Markierung in der Biokonjugationschemie von Bedeutung ist.
Pharmakologische Forschung
In der Pharmakologie werden Derivate von Phenolverbindungen wie This compound auf ihre potenziellen therapeutischen Wirkungen untersucht . Diese Verbindungen werden auf ihre Antikrebsaktivität untersucht, wobei sie als Inhibitoren oder Aktivatoren bestimmter biologischer Pfade wirken können und zur Entwicklung neuer Krebsbehandlungen beitragen.
Anwendungen in der Materialwissenschaft
Die Eigenschaften der Verbindung sind in der Materialwissenschaft von Interesse, insbesondere bei der Entwicklung neuer Materialien mit spezifischen optischen oder elektronischen Eigenschaften . Seine molekulare Struktur und Stabilität unter verschiedenen Bedingungen machen es zu einem Kandidaten für die Herstellung neuartiger Materialien mit den gewünschten Eigenschaften.
Umweltwissenschaften
In den Umweltwissenschaften werden Phenolverbindungen auf ihre Rolle in Bioremediationsprozessen untersucht . Ihre Wechselwirkung mit Umweltkontaminanten und ihr Potenzial, schädliche Stoffe abzubauen oder umzuwandeln, ist ein wichtiges Forschungsgebiet.
Analytische chemische Techniken
This compound: kann bei der Entwicklung neuer analytischer Methoden zur Detektion und Quantifizierung chemischer Spezies verwendet werden . Seine Reaktivität und Fähigkeit, Komplexe mit anderen Molekülen zu bilden, können zur Gestaltung empfindlicher und selektiver analytischer Assays genutzt werden.
Biochemische Rolle bei der Krankheitsprävention
Die biochemische Forschung konzentriert sich auf die Rolle von Phenolverbindungen bei der Prävention oxidativer Stress-bedingter Krankheiten . Die antioxidativen Eigenschaften solcher Verbindungen, einschließlich This compound, werden auf ihr Potenzial untersucht, die Auswirkungen reaktiver Sauerstoffspezies in Zellen zu verringern, die zu verschiedenen chronischen Krankheiten führen können.
Landwirtschaft und Pflanzenschutz
In der Landwirtschaft besteht Interesse an der Verwendung von Phenolverbindungen zur Entwicklung natürlicher Pestizide oder Wachstumsförderer . Die bioaktiven Eigenschaften dieser Verbindungen können eine umweltfreundliche Alternative zu traditionellen Chemikalien bieten, die im Pflanzenschutz und zur Steigerung der Erträge eingesetzt werden.
Lebensmittelindustrie und Ernährung
Schließlich untersucht die Lebensmittelindustrie den Einsatz von Phenolverbindungen als natürliche Konservierungsstoffe oder Geschmacksverstärker . Ihre Auswirkungen auf die Lebensmittelqualität, die Haltbarkeit und den Nährwert sind ein wichtiges Forschungsgebiet, das darauf abzielt, Lebensmittelprodukte zu verbessern und gesundheitliche Vorteile zu fördern.
Safety and Hazards
Wirkmechanismus
Target of Action
As a phenolic compound, it may interact with various proteins and enzymes in the body .
Mode of Action
Phenolic compounds, in general, are known to interact with biological systems in a variety of ways, including acting as antioxidants, enzyme inhibitors, and signaling molecules .
Biochemical Pathways
Phenolic compounds, including 3-[(Ethylamino)methyl]phenol, are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway . The exact biochemical pathways affected by 3-[(Ethylamino)m
Biochemische Analyse
Biochemical Properties
3-[(Ethylamino)methyl]phenol plays a significant role in biochemical reactions, particularly in the synthesis of rhodol through a condensation reaction with 2-(2,4-dihydroxybenzoyl)benzoic acid . This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with oxidizing agents, which can affect its stability and reactivity. The nature of these interactions is primarily based on the compound’s ability to donate or accept electrons, thereby participating in redox reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause skin and eye irritation, indicating its potential impact on cellular membranes and signaling pathways involved in inflammatory responses . Additionally, its interaction with respiratory pathways suggests that it may influence cellular respiration and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under recommended storage conditions but can degrade when exposed to oxidizing agents . Long-term studies have shown that it can cause persistent changes in cellular function, including prolonged irritation and respiratory effects. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Eigenschaften
IUPAC Name |
3-(ethylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-10-7-8-4-3-5-9(11)6-8/h3-6,10-11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMYKIYLRIVICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434807 | |
| Record name | 3-[(ethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91239-98-4 | |
| Record name | 3-[(ethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(Ethylamino)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

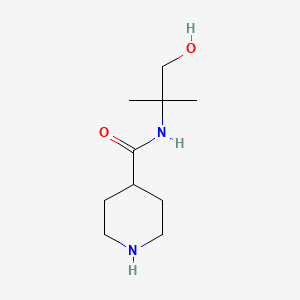

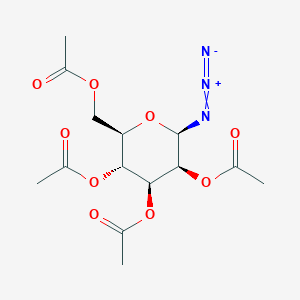

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)
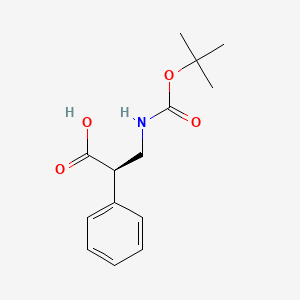
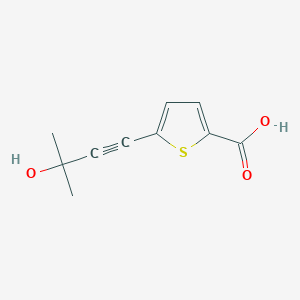

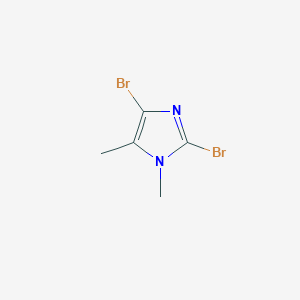
![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)
